molecular formula C9H10FNO2 B263350 2-(2-fluorophenoxy)-N-methylacetamide

2-(2-fluorophenoxy)-N-methylacetamide

Cat. No.: B263350
M. Wt: 183.18 g/mol
InChI Key: PILBFARGZKFRDB-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-methylacetamide is a chemical compound for research and development purposes. It belongs to a class of N-methylacetamide derivatives featuring a fluorinated phenoxy group, which are frequently explored in medicinal chemistry and drug discovery for their potential biological activities. Research into structurally similar compounds indicates that this chemical scaffold is of significant interest in various pharmacological studies, though the specific applications and mechanism of action for this particular analog are subject to ongoing investigation. As with many such building blocks, it may serve as a key intermediate in organic synthesis. This product is intended for research use only and is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-methylacetamide

InChI

InChI=1S/C9H10FNO2/c1-11-9(12)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12)

InChI Key

PILBFARGZKFRDB-UHFFFAOYSA-N

SMILES

CNC(=O)COC1=CC=CC=C1F

Canonical SMILES

CNC(=O)COC1=CC=CC=C1F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Synthesis Efficiency : Bulky substituents (e.g., butyryl in compound 30) correlate with higher yields (82%) compared to polar groups (e.g., hydroxyl in 31: 54%) .
  • Melting Points : Hydroxylated derivatives (e.g., compound 31) exhibit higher melting points (84°C) due to intermolecular hydrogen bonding .
  • Chirality : Methyl ester derivatives (e.g., compound 32) introduce optical activity, which may influence pharmacological targeting .

Pharmacological and Functional Comparisons

Anti-inflammatory and Analgesic Activity

Compounds like 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide () demonstrate anti-inflammatory and analgesic properties, suggesting that fluorophenoxy acetamides with bulky bicyclic substituents enhance receptor binding .

Differentiation-Inducing Activity

Hexamethylenebisacetamide analogs () require a flexible polymethylene chain (5–6 carbons) and a planar hydrophobic/hydrophilic balance for inducing erythroid differentiation. This implies that substituents in 2-(2-fluorophenoxy)-N-methylacetamide must balance polarity and rigidity for similar bioactivity .

Physicochemical and Spectroscopic Comparisons

  • NMR Characterization : All analogs in were confirmed via ¹H- and ¹³C-NMR, with shifts reflecting electron-withdrawing (fluorine) and donating (hydroxyl) substituents .
  • Hydrogen Bonding : Intramolecular C–H···O interactions (e.g., in 2-chloro-N-(4-fluorophenyl)acetamide, ) stabilize crystal packing, which may influence solubility and bioavailability .

Preparation Methods

Synthesis of N-Methylchloroacetamide

Chloroacetyl chloride reacts with methylamine in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is added to neutralize HCl, facilitating the formation of N-methylchloroacetamide. The reaction proceeds at 0°C to minimize side reactions, yielding the intermediate in 78% purity after aqueous workup.

Reaction Conditions

  • Reagents : Chloroacetyl chloride, methylamine, TEA

  • Solvent : Dichloromethane

  • Temperature : 0°C → 22°C (overnight)

  • Yield : 78%

Ether Formation with 2-Fluorophenol

The phenoxide ion, generated by deprotonating 2-fluorophenol with potassium carbonate, attacks the electrophilic carbon of N-methylchloroacetamide. This SN2 reaction forms the ether bond under reflux in acetone.

Optimization Insights

  • Base : K2CO3 (prevents over-alkylation)

  • Solvent : Acetone (polar aprotic, enhances nucleophilicity)

  • Temperature : 60–80°C (3–5 hours)

  • Theoretical Yield : 65–75% (extrapolated from analogous reactions)

Acid Chloride Amination: Sequential Functionalization

This two-step approach prioritizes initial ether linkage formation, followed by amidation.

Synthesis of 2-(2-Fluorophenoxy)acetic Acid

2-Fluorophenol reacts with chloroacetic acid in alkaline conditions. Sodium hydroxide facilitates deprotonation, enabling nucleophilic substitution at the chloroacetate carbon.

Reaction Profile

  • Molar Ratio : 1:1 (phenol:chloroacetic acid)

  • Base : NaOH (10% aqueous)

  • Temperature : 80°C (4 hours)

  • Yield : 85–90%

Conversion to Acid Chloride and Amidation

Thionyl chloride converts the carboxylic acid to its reactive acid chloride, which subsequently reacts with methylamine. This exothermic process requires controlled addition in tetrahydrofuran (THF).

Critical Parameters

  • Chlorinating Agent : SOCl2 (stoichiometric excess)

  • Amine : Methylamine (gas or 40% aqueous solution)

  • Solvent : THF (stabilizes intermediates)

  • Yield : 70–75%

Ullmann Coupling: Catalytic Ether Formation

The Ullmann reaction leverages copper catalysis to couple 2-fluorophenol with N-methyl-2-bromoacetamide. This single-step method avoids intermediate isolation, enhancing atom economy.

Catalytic System

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline (20 mol%)

  • Base : Cs2CO3

  • Solvent : DMSO (high polarity aids dissolution)

  • Temperature : 110°C (12–18 hours)

  • Yield : 60–65%

Advantages :

  • Tolerance for electron-withdrawing substituents (e.g., fluorine)

  • Scalable under continuous flow conditions

Comparative Analysis of Preparation Methods

Method Key Steps Conditions Yield Advantages Limitations
Williamson Ether 1. N-Methylchloroacetamide synthesisK2CO3, acetone, 80°C65–75%High selectivity, simple workupRequires halogenated intermediate
Acid Chloride Route 1. Carboxylic acid synthesisSOCl2, THF, 0°C → 22°C70–75%Avoids alkylation side reactionsMulti-step, corrosive reagents
Ullmann Coupling Single-step couplingCuI, Cs2CO3, DMSO, 110°C60–65%Atom-efficient, one-potLong reaction time, costly catalysts

Industrial Production Considerations

Continuous Flow Reactors

Patent CN1324003C highlights the use of continuous flow systems for N-methylacetamide production, reducing reaction times and improving yield. Adapting this to this compound synthesis could involve:

  • Modular Reactors : Sequential integration of etherification and amidation units.

  • Catalyst Recycling : Immobilized CuI in Ullmann coupling minimizes waste.

Purification Techniques

  • Distillation : Removes unreacted methylamine and acetic acid.

  • Crystallization : Ethanol/water mixtures precipitate the product with >95% purity .

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